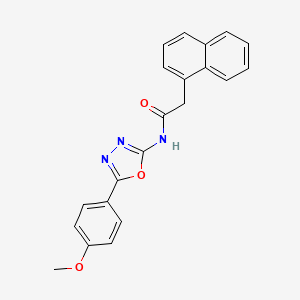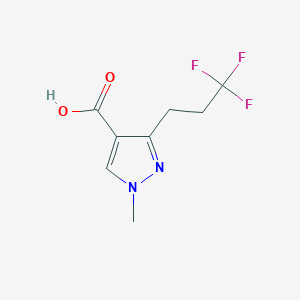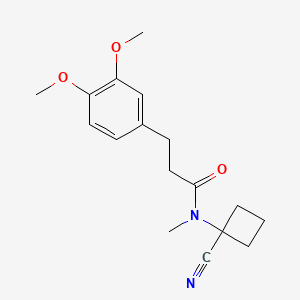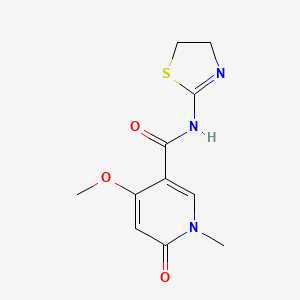
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide, also known as MNA-2, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MNA-2 is a small molecule that belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in disease pathogenesis. N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has also been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders. N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has also been found to inhibit the growth of various cancer cell lines and reduce the activity of MMPs, which play a crucial role in cancer invasion and metastasis. In neurological disorders, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has several advantages for lab experiments, including its small molecular size, which allows for easy penetration into cells and tissues. N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is also stable and has a long shelf-life, which makes it suitable for long-term experiments. However, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide also has some limitations for lab experiments, including its low solubility in water, which may limit its bioavailability and require the use of organic solvents. N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide also has limited toxicity data, which may require further safety studies before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide. One direction is to further investigate the mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide and its effects on various signaling pathways. Another direction is to conduct preclinical studies to evaluate the safety and efficacy of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide in animal models of various diseases. Additionally, future studies could explore the potential of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide as a therapeutic agent in combination with other drugs or therapies. Finally, the development of more efficient synthesis methods for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide could enable its wider use in scientific research and clinical trials.
Synthesemethoden
The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide involves a multi-step process that starts with the reaction of 4-methoxybenzohydrazide with ethyl chloroacetate to produce 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethyl acetate. The resulting compound is then treated with naphthalene-1-amine in the presence of potassium carbonate to yield N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide. The synthesis method has been optimized to produce high yields of pure N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer invasion and metastasis. In inflammatory diseases, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders. In neurological disorders, N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-26-17-11-9-15(10-12-17)20-23-24-21(27-20)22-19(25)13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3,(H,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZRUSQUBSVEMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide](/img/structure/B2378186.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2378192.png)

![Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2378194.png)
![N-[4-({[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B2378195.png)


![3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378198.png)



![1-(2-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2378203.png)
![3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid](/img/structure/B2378205.png)
![(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2378207.png)